7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one
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Overview
Description
7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 7-ethoxy-4-(3-aminophenyl)-2H-chromen-2-one.
Substitution: Formation of various substituted coumarins depending on the reagents used.
Scientific Research Applications
7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Employed in the production of dyes, perfumes, and optical brighteners.
Mechanism of Action
The mechanism of action of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one.
4-hydroxycoumarin: Known for its anticoagulant properties.
7-ethoxy-4-methylcoumarin: Similar in structure but lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO5 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-ethoxy-4-(3-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C17H13NO5/c1-2-22-13-6-7-14-15(10-17(19)23-16(14)9-13)11-4-3-5-12(8-11)18(20)21/h3-10H,2H2,1H3 |
InChI Key |
IRQJJCVGXKXNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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